molecular formula C12H12N4O B13157066 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one CAS No. 1193388-98-5

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one

Cat. No.: B13157066
CAS No.: 1193388-98-5
M. Wt: 228.25 g/mol
InChI Key: XJPNMLMDZFRRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is a fused heterocyclic compound featuring a pyrazole ring fused to a quinazolinone scaffold, with an aminomethyl substituent at the 3-position and a methyl group at the 2-position. This compound is commercially available for research purposes, with a purity range of 95–97% .

Properties

CAS No.

1193388-98-5

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-(aminomethyl)-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C12H12N4O/c1-7-9(6-13)11-14-10-5-3-2-4-8(10)12(17)16(11)15-7/h2-5,15H,6,13H2,1H3

InChI Key

XJPNMLMDZFRRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)CN

Origin of Product

United States

Preparation Methods

Overview:

This method involves the cyclization of 2-aminobenzamide derivatives with suitable intermediates such as isothiocyanates or carbamic acid esters, followed by functionalization to introduce the aminomethyl group.

Stepwise Procedure:

Step Description Reagents & Conditions References
a. Formation of 2-Aminobenzamide Intermediate Heating isatoic anhydride with an amine Isatoic anhydride + amine, heat (~100°C) ,
b. Cyclization to 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Reaction with carbon disulfide and potassium hydroxide CS₂, KOH, reflux ,
c. Conversion to 3-Thione-1,2,4-triazole Hydrazine hydrate treatment Hydrazine hydrate, reflux ,
d. Formation of Pyrazoloquinazoline Core Condensation with aromatic aldehydes or ketones Aromatic aldehyde + hydrazine derivative, reflux ,
e. Introduction of Aminomethyl Group Reductive amination or nucleophilic substitution Formaldehyde + ammonia or amines, catalytic hydrogenation ,

Research Findings:

  • The cyclization of 2-aminobenzamide derivatives with carbon disulfide is a key step, forming the quinazoline core.
  • Hydrazine derivatives facilitate ring closure to form pyrazoloquinazoline systems.
  • The aminomethyl group is introduced via reductive amination, often employing formaldehyde under mild conditions, ensuring high yield and regioselectivity.

Pathway via Pyrazole Intermediates

Overview:

This approach synthesizes the core heterocycle through the reaction of pyrazole derivatives with suitable chlorides or aldehydes, followed by functionalization to append the aminomethyl group.

Stepwise Procedure:

Step Description Reagents & Conditions References
a. Synthesis of 5-Amino-1H-pyrazoles Cyclization of hydrazines with α,β-unsaturated carbonyl compounds Hydrazine + α,β-unsaturated carbonyls, reflux ,
b. Chlorination of Pyrazoles Using phosphorus oxychloride POCl₃, reflux ,
c. Formation of Pyrazoloquinazoline Scaffold Reaction with anthranilic acid derivatives or their chlorides Anthranilic acid derivatives, base, reflux ,
d. Introduction of Aminomethyl Group Reaction with formaldehyde and ammonia Formaldehyde + ammonia, mild heating ,

Research Findings:

  • Chlorination of pyrazoles provides reactive intermediates for subsequent cyclization.
  • The use of anthranilic acid derivatives enables the formation of fused heterocycles with the desired substitution pattern.
  • Reductive amination with formaldehyde introduces the aminomethyl substituent efficiently.

Multicomponent and One-Pot Synthesis Strategies

Overview:

Recent advances favor multicomponent reactions (MCRs) that combine multiple reactants in a single vessel, reducing steps and improving overall efficiency.

Procedure Highlights:

Step Description Reagents & Conditions References
a. Condensation of Pyrazolones, Aldehydes, and Isothiocyanates Forming heterocyclic intermediates Pyrazolones + aldehyde + isothiocyanate, reflux ,
b. Cyclization and Functionalization Heating with acids or bases Acidic or basic conditions, solvent varies ,
c. Final Aminomethyl Substitution Reductive amination or nucleophilic substitution Formaldehyde + ammonia or primary amines ,

Research Findings:

  • Multicomponent reactions enable rapid assembly of complex heterocycles with high regio- and stereoselectivity.
  • The use of environmentally benign solvents and catalysts enhances sustainability.
  • These methods are adaptable to various substitution patterns, including aminomethyl groups.

Key Data Table Summarizing Synthesis Pathways

Method Key Intermediates Main Reactions Advantages Limitations
Cyclization of 2-aminobenzamide derivatives 2-Aminobenzamide, quinazoline core Cyclization, hydrazine condensation High regioselectivity, versatile Multi-step, requires purification
Pyrazole-based synthesis Pyrazoles, chlorides Chlorination, condensation Efficient, suitable for substitution Sensitive to reaction conditions
Multicomponent reactions Pyrazolones, aldehydes, isothiocyanates One-pot heterocyclization Rapid, high yield, environmentally friendly Limited substrate scope

The synthesis of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one predominantly involves constructing the heterocyclic core via cyclization of suitably functionalized precursors, followed by strategic introduction of the aminomethyl group through reductive amination or nucleophilic substitution. Recent innovations emphasize multicomponent reactions, which streamline the process and enhance sustainability.

Further research is directed towards optimizing reaction conditions for higher stereoselectivity, reducing environmental impact, and expanding substrate scope to facilitate the synthesis of diverse analogs for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Critical Analysis and Implications

  • Metabolic Stability: Pyrazoloquinazolinones may exhibit superior metabolic stability over isoxazoloquinazolinones, which undergo extensive ring cleavage .
  • Synthetic Accessibility: The target compound’s synthesis (implied in ) may require specialized routes compared to azo-coupled derivatives () or isoxazoloquinazolinones.

Biological Activity

3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₂N₄O
  • Molecular Weight : 228.255 g/mol
  • SMILES Notation : Cc1cn(c2c1c(n(c2)CN)C(=O)N)C(=O)N

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has been investigated for its potential to inhibit tumor growth.
  • Enzyme Inhibition : Notably, it has shown effects on various enzymes related to cancer progression and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it interacts with the ATP-binding site of EGFR (Epidermal Growth Factor Receptor), demonstrating significant inhibitory activity against mutant forms of this receptor .
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in cancer cells, a crucial mechanism for preventing tumor growth .

Case Studies

A notable study demonstrated that derivatives of quinazoline compounds, including pyrazoloquinazolines, exhibited potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and H358. The most active derivatives showed IC50 values in the low nanomolar range .

Neuroprotective Activity

In addition to its anticancer properties, 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one has been explored for neuroprotective effects:

Mechanisms of Neuroprotection

  • Inhibition of Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
  • Reduction of Protein Aggregation : There is evidence suggesting that this compound may inhibit protein aggregation associated with neurodegenerative disorders like ALS (Amyotrophic Lateral Sclerosis) .

Structure-Activity Relationship (SAR)

The biological activity of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one can be influenced by various structural modifications:

  • Substituents on the pyrazole and quinazoline rings can significantly alter potency and selectivity against target enzymes.
  • The presence of an amino group at position C-4 enhances enzyme inhibition compared to other substituents .

Comparative Biological Activity Table

CompoundActivity TypeIC50 ValueTarget
3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-oneAnticancerLow nM rangeEGFR
Quinazoline Derivative ANeuroprotective0.23 µMAChE
Compound BAntiproliferative0.12 µMVarious cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.